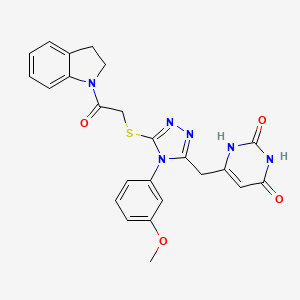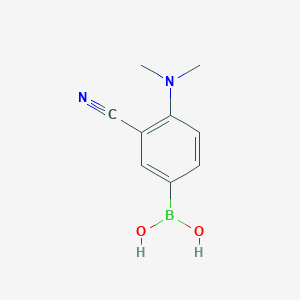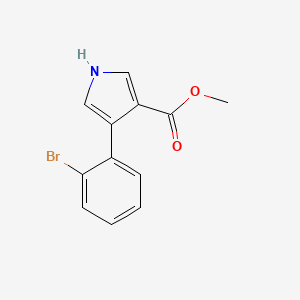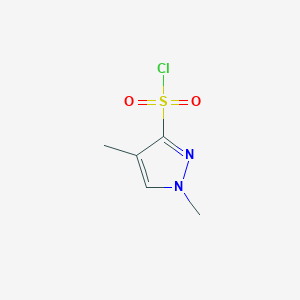![molecular formula C71H76Cl2N2O2P2Ru B2930294 [1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+) CAS No. 220114-01-2](/img/no-structure.png)
[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+) is a useful research compound. Its molecular formula is C71H76Cl2N2O2P2Ru and its molecular weight is 1223.32. The purity is usually 95%.
BenchChem offers high-quality [1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Polymer Applications
Research has focused on the synthesis of naphthalene-containing diamines and their subsequent polymerization to produce aromatic polyamides and polyimides with high thermal stability and good solubility in polar aprotic solvents. These polymers demonstrate potential for use in advanced material applications due to their excellent mechanical properties and thermal stability. For example, aromatic polyamides derived from naphthalene-based diamines exhibit high glass transition temperatures and retain structural integrity under thermal stress, making them suitable for high-performance engineering applications (Yang & Chen, 1992); (Mehdipour‐Ataei et al., 2005).
Organometallic Chemistry and Reactivity
Studies in organometallic chemistry have explored the reactivity of naphthalene derivatives in forming complexes with metals, revealing insights into the stereochemistry and binding properties of these compounds. This research is foundational for developing new catalysts and materials with tailored electronic and optical properties. The formation of naphthalene-metal complexes demonstrates the versatility of naphthalene derivatives in coordinating with metals, potentially leading to novel applications in catalysis and materials science (Dehand et al., 1983).
Electrochromic Materials
The development of electrochromic materials based on naphthalene derivatives has also been a focus of research. These materials exhibit reversible changes in color upon oxidation and reduction, making them promising for applications in smart windows, displays, and low-energy consumption devices. The synthesis of polyamides containing naphthalene units that show stable electrochemical and anodically green coloring properties highlights the potential of naphthalene derivatives in the field of electrochromic devices (Hsiao & Han, 2017).
特性
CAS番号 |
220114-01-2 |
|---|---|
分子式 |
C71H76Cl2N2O2P2Ru |
分子量 |
1223.32 |
IUPAC名 |
[1-[2-bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+) |
InChI |
InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+4/t;18-;;;/m.0.../s1 |
InChIキー |
VMSNEARTLSFOHB-OGLOXHGMSA-N |
SMILES |
CC1=CC(=CC(=C1)[PH+](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru+2]Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



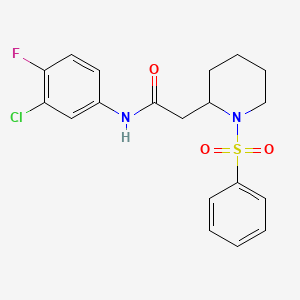

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2930215.png)
![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930216.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2930217.png)
![N-(4-ethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2930221.png)
![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2930223.png)
